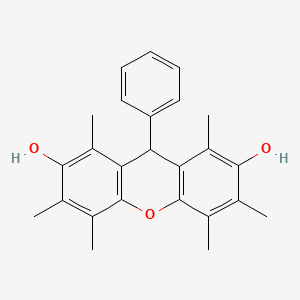
1,3,4,5,6,8-hexamethyl-9-phenyl-9H-xanthene-2,7-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4,5,6,8-hexamethyl-9-phenyl-9H-xanthene-2,7-diol is a chemical compound with the molecular formula C25H26O3 and a molecular weight of 374.472 g/mol . This compound is known for its unique structure, which includes multiple methyl groups and a phenyl group attached to a xanthene core. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 1,3,4,5,6,8-hexamethyl-9-phenyl-9H-xanthene-2,7-diol typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as xanthene derivatives and phenyl groups.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
1,3,4,5,6,8-hexamethyl-9-phenyl-9H-xanthene-2,7-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Wissenschaftliche Forschungsanwendungen
1,3,4,5,6,8-hexamethyl-9-phenyl-9H-xanthene-2,7-diol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a diagnostic tool.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3,4,5,6,8-hexamethyl-9-phenyl-9H-xanthene-2,7-diol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
1,3,4,5,6,8-hexamethyl-9-phenyl-9H-xanthene-2,7-diol can be compared with other similar compounds, such as:
Xanthene Derivatives: Compounds like 9H-xanthene-2,7-diol and other xanthene derivatives share a similar core structure but differ in their functional groups and substituents.
Phenyl-Substituted Compounds: Compounds with phenyl groups attached to different core structures can be compared based on their chemical properties and reactivity.
Methyl-Substituted Compounds: Compounds with multiple methyl groups, such as hexamethylbenzene, can be compared to highlight the effects of methyl substitution on chemical behavior.
Eigenschaften
CAS-Nummer |
153164-65-9 |
|---|---|
Molekularformel |
C25H26O3 |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
1,3,4,5,6,8-hexamethyl-9-phenyl-9H-xanthene-2,7-diol |
InChI |
InChI=1S/C25H26O3/c1-12-14(3)24-19(16(5)22(12)26)21(18-10-8-7-9-11-18)20-17(6)23(27)13(2)15(4)25(20)28-24/h7-11,21,26-27H,1-6H3 |
InChI-Schlüssel |
PMDNOFRTEULKMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C(C3=C(O2)C(=C(C(=C3C)O)C)C)C4=CC=CC=C4)C(=C1O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


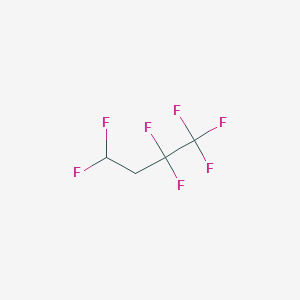
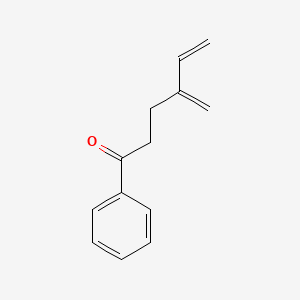
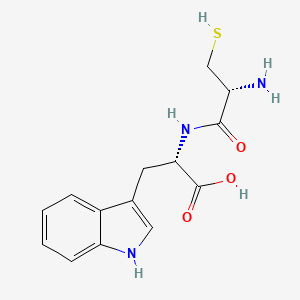


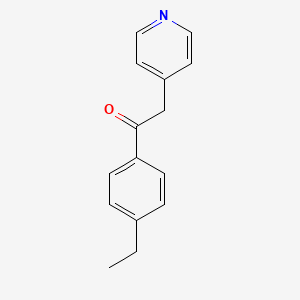
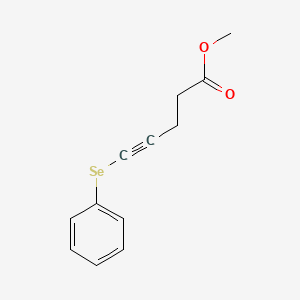

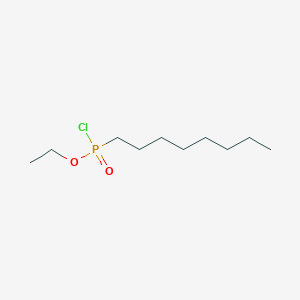
![Silane, trimethyl[[1-(2-propenyl)pentyl]oxy]-](/img/structure/B14261158.png)
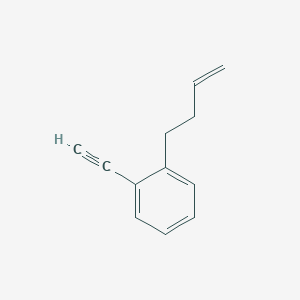
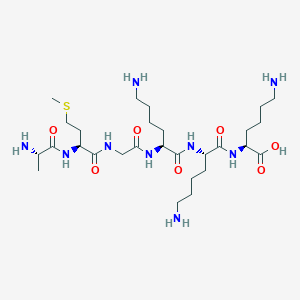
![4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine](/img/structure/B14261173.png)

